molecular formula C8H10N4 B13586113 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B13586113
M. Wt: 162.19 g/mol
InChI Key: GGEBJVYKQPRTLN-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Reduction: The reduction of nitro groups to amines is a common transformation.

    Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of nitro groups results in the formation of corresponding amines .

Scientific Research Applications

2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the metabolism of sphingomyelin . This inhibition can lead to alterations in cellular signaling pathways, which may contribute to its antitumor effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nSMase2 and its potential as an antitumor agent highlight its significance in medicinal chemistry .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2,6-dimethylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C8H10N4/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h3-4H,9H2,1-2H3

InChI Key

GGEBJVYKQPRTLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(C(=N2)C)N)N=C1

Origin of Product

United States

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